1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-based heterocyclic compound featuring a benzo[d][1,3]dioxol (piperonyl) moiety at position 3 and a furan-2-yl substituent at position 5 of the pyrazoline ring. Pyrazoline derivatives are widely studied for their antimicrobial, anticancer, and enzyme inhibitory properties due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)18-13(14-3-2-6-20-14)8-12(17-18)11-4-5-15-16(7-11)22-9-21-15/h2-7,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAFGFVZNKCMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with diketones or β-diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrazolyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and benzo[d][1,3]dioxole moieties can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert the pyrazolyl ring into a pyrazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives and furan-2-carboxylic acid.
Reduction: Production of pyrazoline derivatives.
Substitution: Generation of halogenated pyrazoles and substituted pyrazolines.
Scientific Research Applications
This compound has garnered attention in various scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting various diseases.
Industry: Its use in material science and as a building block for advanced polymers and coatings is also being explored.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Heteroaromatic Ring Modifications
- Thiophene vs. Furan :
Replacing the furan-2-yl group with thiophen-2-yl (as in compound 3s ) introduces sulfur, increasing lipophilicity and altering electronic properties. This modification improved binding affinity in PI3Kγ inhibition studies, with a molecular weight of 421.16 g/mol compared to the target compound’s ~316.32 g/mol . - Quinoxaline Hybrids: Hybridization with quinoxaline (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone) extends conjugation, enhancing π-π interactions in enzyme binding .
Functional Group Additions
- Electron-Withdrawing Groups (EWGs) :
Chlorophenyl (e.g., 3g ) and nitro groups (e.g., 3h ) on the furan ring significantly boost antimicrobial activity, with MIC values as low as 31.25 µg/mL against Salmonella typhimurium . - Electron-Donating Groups (EDGs) :
Methoxy substituents (e.g., 75g ) improve antifungal activity, showing inhibitory zones of 2.3 mm against Penicillium expansum .
Antimicrobial Activity
- Target Compound: Limited direct data, but structural analogs like 6c (80% yield) and 6e (81% yield) exhibit broad-spectrum antibacterial activity via IR-confirmed amide C=O and C=N stretching vibrations .
- Thiazole Hybrids : Compounds such as 102a (4-chlorophenyl-thiazole) demonstrate superior antiproliferative activity against HCT-116 cells, attributed to thiazole’s rigid planar structure .
Enzyme Inhibition
- MAO-B Inhibition: Compound D03 (IC₅₀ = 20.34 µM) incorporates a diethylamino-butylamino side chain, enhancing hydrophobic interactions with MAO-B’s active site .
Structural and Spectroscopic Data Comparison
Molecular Docking and Mechanistic Insights
- Target Compound: Predicted to bind microbial enzymes via piperonyl-furan π-π stacking and ethanone hydrogen bonding, akin to D03’s MAO-B inhibition .
- 3s : Docking studies reveal thiophene’s sulfur forms van der Waals contacts with PI3Kγ’s hydrophobic pockets, enhancing inhibitory potency .
Biological Activity
The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a furan ring, which are known for their biological significance. Its molecular formula is with a molecular weight of approximately 282.30 g/mol.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of this structure showed potent antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for some derivatives were notably lower than those of standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | < 10 | |
| Doxorubicin | HepG2 | 7.46 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 |
The anticancer effects of this compound may be attributed to several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells .
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound is crucial for its biological activity. For example:
- The furan ring enhances lipophilicity and may facilitate better interaction with cellular membranes.
- The benzo[d][1,3]dioxole moiety is essential for binding interactions with target proteins involved in cancer cell signaling pathways .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antiproliferative Activity : A series of compounds based on the benzodioxole structure were synthesized and tested for their antiproliferative activity against human liver cancer cells. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
- In Vivo Studies : In vivo studies demonstrated significant tumor reduction in animal models treated with compounds featuring the benzo[d][1,3]dioxole structure. These studies emphasized the need for further exploration into dosage optimization and long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
